molecular formula C14H17N3O5 B12334139 ethyl N-[(2Z)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate

ethyl N-[(2Z)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate

Cat. No.: B12334139
M. Wt: 307.30 g/mol
InChI Key: KIZCSAMAYKLUOD-DVRCQMLRSA-N
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Description

Ethyl N-[(2Z)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate is a hydrazone-carbamate hybrid compound characterized by a conjugated system with a Z-configuration at the hydrazone double bond. Its structure includes:

  • An ethyl carbamate group (–NHCOOEt) attached to a β-keto butanoyl backbone.
  • A (4-methoxyphenyl)hydrazin-ylidene substituent, which introduces aromaticity and electron-donating methoxy (–OCH₃) effects.

This compound’s structural complexity suggests applications in coordination chemistry (e.g., as a ligand) or pharmaceutical intermediates, leveraging its hydrazone reactivity and carbamate stability.

Properties

Molecular Formula

C14H17N3O5

Molecular Weight

307.30 g/mol

IUPAC Name

ethyl N-[(E)-3-hydroxy-2-[(4-methoxyphenyl)diazenyl]but-2-enoyl]carbamate

InChI

InChI=1S/C14H17N3O5/c1-4-22-14(20)15-13(19)12(9(2)18)17-16-10-5-7-11(21-3)8-6-10/h5-8,18H,4H2,1-3H3,(H,15,19,20)/b12-9+,17-16?

InChI Key

KIZCSAMAYKLUOD-DVRCQMLRSA-N

Isomeric SMILES

CCOC(=O)NC(=O)/C(=C(/C)\O)/N=NC1=CC=C(C=C1)OC

Canonical SMILES

CCOC(=O)NC(=O)C(=C(C)O)N=NC1=CC=C(C=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[(2Z)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate typically involves the condensation of ethyl acetoacetate with 4-methoxyphenylhydrazine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. The general reaction scheme is as follows:

    Condensation Reaction: Ethyl acetoacetate reacts with 4-methoxyphenylhydrazine in the presence of an acid or base catalyst.

    Formation of Hydrazone: The intermediate product undergoes cyclization to form the hydrazone linkage.

    Final Product: The resulting compound is this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[(2Z)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.

Major Products

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl N-[(2Z)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl N-[(2Z)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate involves its interaction with specific molecular targets. The hydrazone linkage and methoxyphenyl group play crucial roles in its biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects. The exact molecular pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituent Comparisons

Compound Name (CAS) Key Substituents Structural Differences Implications References
Target Compound 4-Methoxyphenyl hydrazone, ethyl carbamate, Z-configuration Reference standard Balanced electron-donating (–OCH₃) effects; carbamate enhances hydrolytic stability.
Ethyl N-[(2Z)-2-{[(morpholin-4-yl)amino]methylidene}-3-oxobutanoyl]carbamate (338396-60-4) Morpholinoamino group instead of 4-methoxyphenyl Replaces aromatic hydrazone with aliphatic morpholine. Increased solubility in polar solvents; altered metal-binding affinity due to morpholine’s lone pairs.
Ethyl (2Z)-chloro[(4-methoxyphenyl)hydrazono]acetate Chloro, acetate ester Chloro substituent and ester instead of carbamate. Higher electrophilicity at chloro site; ester group less stable than carbamate.
Ethyl {(2Z)-2-[(4-chlorophenyl)hydrazono]-2-cyanoacetyl}carbamate (1439818-90-2) 4-Chlorophenyl, cyano group Electron-withdrawing Cl and cyano substituents. Enhanced reactivity in nucleophilic additions; reduced electron density on hydrazone.
Benzyl N-[(S)-2-hydroxy-1-({[(E)-2-hydroxy-4-methoxybenzylidene]hydrazinyl}carbonyl)ethyl]carbamate Benzyl carbamate, E-configuration, hydroxyl groups E-configuration and hydroxyls alter geometry. Stronger hydrogen bonding; potential for crystal engineering.

Crystallographic and Conformational Analysis

  • Z vs. E Configuration :

    • The Z-configuration in the target compound creates a planar geometry, favoring intramolecular hydrogen bonding (e.g., O–H⋯N in ) .
    • E-configuration analogues () exhibit curved conformations, affecting packing efficiency and supramolecular interactions .
  • X-ray Validation :

    • Tools like SHELX () and WinGX/ORTEP () confirm stereochemistry and hydrogen-bonding networks critical for stability .

Biological Activity

Ethyl N-[(2Z)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₁H₁₃ClN₂O₃
  • Molecular Weight : 256.69 g/mol
  • CAS Number : 27143-07-3

This compound exhibits biological activity primarily through its interaction with various enzyme systems and cellular pathways. Research indicates that it may act as an inhibitor of specific cytochrome P450 enzymes, including CYP1A2 and CYP2C19, which are crucial for drug metabolism and detoxification processes in the liver .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. For instance, derivatives of hydrazone compounds have been shown to exhibit significant antiproliferative activity against various cancer cell lines, including:

Cell Line IC50 (µM) Reference
MDA-MB-23115.0
HCT11612.5
HT2910.0
MCF718.0
SW62014.5

These results suggest that this compound could be explored further as a potential chemotherapeutic agent.

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibition properties. Notably, it has been reported to inhibit α-amylase and urease, which are important targets in the management of diabetes and gastric disorders respectively . The inhibition of these enzymes can lead to reduced glucose absorption and lower gastric acidity.

Study on Antiproliferative Activity

In a recent study conducted by Rahim et al., this compound was synthesized and tested for its antiproliferative effects against several cancer cell lines. The study demonstrated that the compound significantly inhibited cell growth in a dose-dependent manner, with the most potent effects observed in colorectal cancer cells (HCT116) and breast cancer cells (MCF7) .

Toxicological Assessment

A toxicological assessment revealed that while the compound shows promising biological activity, it also possesses certain toxicity risks associated with its structural characteristics. The compound was classified under GHS hazard categories, indicating potential irritant properties . Further studies are required to evaluate its safety profile comprehensively.

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